2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine
Description
Properties
IUPAC Name |
2,6-bis(2-methylprop-2-enyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4/h5-6,12-14H,1,3,7-9H2,2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKJIHMWYWWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC=CC(N1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-allyl bromide with 1,2,3,6-tetrahydro-pyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the 2-methyl-allyl groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Drug Development
2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. Research has indicated that compounds in this class may exhibit:
- Antioxidant properties : Potentially useful in preventing oxidative stress-related diseases.
- Neuroprotective effects : Studies suggest that derivatives may protect neuronal cells from damage.
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in the development of:
- Anticancer agents : Preliminary studies have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial compounds : Exhibits activity against certain bacterial strains.
Synthetic Chemistry
In synthetic organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Functionalization : The compound can be modified to introduce different functional groups, enhancing its reactivity and utility.
- Catalysis : It may play a role in catalytic processes due to its nitrogen atom which can coordinate with metal centers.
Material Science
Research has explored the incorporation of this compound into polymer matrices to improve material properties such as:
- Thermal stability : Enhancements in heat resistance have been noted when incorporated into thermoplastic polymers.
- Mechanical strength : The addition of this compound improves the tensile strength of composite materials.
Neuroprotective Studies
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of derivatives of this compound on neuronal cell cultures exposed to oxidative stress. The findings indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases.
Antimicrobial Activity
Research conducted by Zhang et al. (2020) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the structure could enhance efficacy and selectivity.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical | Drug development for neuroprotection and cancer | Antioxidant and neuroprotective properties |
| Chemical Research | Synthesis of bioactive molecules | Versatile building block for complex synthesis |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical strength |
| Antimicrobial Research | Inhibiting bacterial growth | Effective against specific pathogens |
Mechanism of Action
The mechanism of action of 2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound’s 2-methyl-allyl groups introduce steric bulk compared to simpler diallyl or phenyl substituents in analogs like (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydro-pyridine .
- Hydrochloride salts (e.g., C₁₄H₂₀ClN in ) enhance water solubility, a critical factor for pharmaceutical applications .
Molecular Weight Trends :
- The target compound (191.32 g/mol) is heavier than its diallyl analog (177.29 g/mol) due to the additional methyl groups on the allyl substituents .
- Complex derivatives like the benzodioxin-containing pyridine (391.46 g/mol) exhibit significantly higher molecular weights, impacting bioavailability and synthetic complexity .
Hypotensive and Analgesic Activity
Chromatographic Behavior
- 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydro-pyridine exhibits a relative retention time (RRT) of 0.6 in HPLC analysis compared to paroxetine (RRT = 1.0), indicating distinct polarity and interaction with stationary phases . This contrasts with the target compound, whose chromatographic profile remains undocumented in the provided evidence.
Case Study: Substituent Effects on Reactivity
Table 2: Substituent Impact on Key Properties
| Compound | Key Substituents | Impact on Properties |
|---|---|---|
| This compound | 2-Methyl-allyl | Increased steric hindrance; potential for regioselective reactions |
| (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | Diallyl, C4 methyl | Enhanced lipophilicity; possible metabolic stability |
| 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydro-pyridine | p-Fluorophenyl, N1 methyl | Improved CNS penetration due to fluorine’s electronegativity |
| 2,6-Bis(imidazolidin-2-yl)pyridine derivative (CAS 1223020-29-8) | Imidazolidine rings | High molecular weight (703.91 g/mol); potential for catalysis or supramolecular applications |
Biological Activity
2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydropyridine (commonly referred to as BMAT) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of BMAT, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antioxidant Activity
BMAT has demonstrated significant antioxidant properties. Research indicates that compounds with similar structures exhibit the ability to scavenge free radicals and reduce oxidative stress. In vitro studies have shown that BMAT can effectively inhibit lipid peroxidation, suggesting its potential role in preventing oxidative damage in cells .
Neuroprotective Effects
One of the most promising aspects of BMAT is its neuroprotective activity. Studies have indicated that BMAT acts as a dual inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes may lead to increased levels of these neurotransmitters, which can improve mood and cognitive function .
Case Study: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of BMAT significantly reduced neurodegeneration induced by oxidative stress. Behavioral tests indicated improvements in memory and learning capabilities, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
BMAT has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be competitive with standard antibiotics, indicating BMAT's potential as an antimicrobial agent .
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Ciprofloxacin) |
| Escherichia coli | 64 | 32 (Amoxicillin) |
| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |
Anti-inflammatory Properties
Recent studies have suggested that BMAT may possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property could be beneficial in managing conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of BMAT are multifaceted:
- Antioxidant Mechanism : BMAT's ability to donate electrons helps neutralize free radicals, thereby mitigating oxidative stress.
- Neuroprotective Mechanism : By inhibiting MAO-A and MAO-B, BMAT increases the availability of neurotransmitters, which can enhance synaptic transmission and neuronal survival.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interaction with specific microbial enzymes .
Q & A
Q. What synthetic strategies are effective for preparing 2,6-Bis-(2-methyl-allyl)-1,2,3,6-tetrahydro-pyridine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or allylation reactions. For example, Mitsunobu reactions (used for terpyridine derivatives) enable coupling of allyl groups to a pyridine core under mild conditions . Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol to achieve >95% purity .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
Methodological Answer: Cross-validate NMR and IR data with computational simulations (e.g., density functional theory (DFT)) to resolve ambiguities. For instance, X-ray crystallography (as applied to structurally similar bis-oxazoline pyridines) provides definitive confirmation of regiochemistry and stereochemistry .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer: Use flash column chromatography with a polar stationary phase (silica gel) and gradient elution (e.g., 5–30% ethyl acetate in hexane). For crystalline derivatives, recrystallization in ethanol at low temperatures enhances yield and purity .
Q. How can researchers ensure accurate quantification of reaction yields?
Methodological Answer: Employ internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC analysis. Calibrate using UV-Vis spectroscopy at λ = 254 nm, with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in sealed containers under inert gas (argon) at –20°C to prevent degradation. Spills should be neutralized with 10% sodium bicarbonate and disposed as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Methodological Answer: DFT calculations (B3LYP/6-31G* level) predict reaction pathways and transition states. Molecular dynamics simulations (e.g., using Gaussian or ORCA) model solvent effects and activation energies for allylation steps .
Q. What advanced techniques resolve structural ambiguities in substituted pyridine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with a Stoe IPDS II diffractometer (Mo Kα radiation, λ = 0.71073 Å) provides angstrom-level resolution. Hydrogen bonding and torsion angles are analyzed using SHELX software .
Q. How do steric effects influence the reactivity of the 2-methyl-allyl substituents?
Methodological Answer: Conformational analysis via NOESY NMR identifies steric hindrance between allyl groups and the pyridine ring. Kinetic studies under varying temperatures (25–80°C) quantify steric contributions to reaction rates .
Q. What catalytic systems enhance enantioselective functionalization of this compound?
Methodological Answer: Chiral ligands (e.g., (S)-BINAP) with palladium catalysts enable asymmetric allylic alkylation. Reaction optimization includes screening solvents (THF vs. DCM) and additives (NaHCO₃) to improve enantiomeric excess (ee) .
Q. How can in-situ monitoring improve reaction efficiency?
Methodological Answer: ReactIR or Raman spectroscopy tracks intermediate formation in real time. For example, monitoring the disappearance of starting material peaks (e.g., C=O stretch at 1680 cm⁻¹) ensures precise endpoint determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
